
2-(2,6-Dioxo-3-piperidyl)-4-(hydroxymethyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-dioxo-3-piperidinyl)-4-(hydroxymethyl)-1H-Isoindole-1,3(2H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidinyl group and an isoindole core, which contribute to its diverse chemical reactivity and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dioxo-3-piperidinyl)-4-(hydroxymethyl)-1H-Isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the selective activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This approach allows for the efficient assembly of the isoindole derivatives with high specificity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing optimized reaction conditions to ensure high purity and yield. The process often includes steps such as purification, crystallization, and quality control to meet industrial standards.
化学反应分析
Types of Reactions
2-(2,6-dioxo-3-piperidinyl)-4-(hydroxymethyl)-1H-Isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the compound, while reduction can produce more reduced forms with different functional groups.
科学研究应用
2-(2,6-dioxo-3-piperidinyl)-4-(hydroxymethyl)-1H-Isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and interactions.
Industry: The compound is utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(2,6-dioxo-3-piperidinyl)-4-(hydroxymethyl)-1H-Isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins, thereby influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 1-Oxo-2-(2,6-dioxo-3-fluoropiperidin-3-yl)isoindolines
- 1,3-Dioxo-2-(2,6-dioxo-3-fluoropiperidin-3-yl)isoindolines
Uniqueness
Compared to similar compounds, 2-(2,6-dioxo-3-piperidinyl)-4-(hydroxymethyl)-1H-Isoindole-1,3(2H)-dione stands out due to its specific structural features and reactivity. Its hydroxymethyl group and isoindole core provide unique chemical properties that can be exploited in various research and industrial applications.
属性
分子式 |
C14H12N2O5 |
|---|---|
分子量 |
288.25 g/mol |
IUPAC 名称 |
2-(2,6-dioxopiperidin-3-yl)-4-(hydroxymethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H12N2O5/c17-6-7-2-1-3-8-11(7)14(21)16(13(8)20)9-4-5-10(18)15-12(9)19/h1-3,9,17H,4-6H2,(H,15,18,19) |
InChI 键 |
AUEAVFYOHITDGS-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




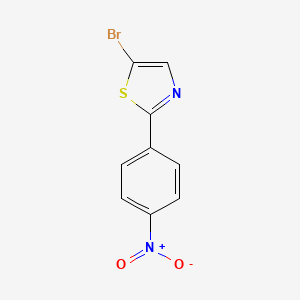
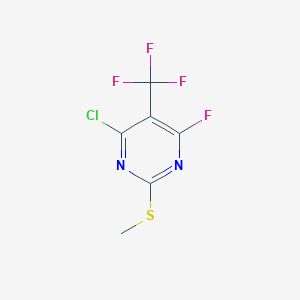
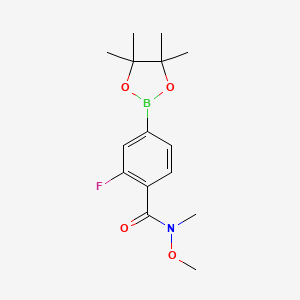
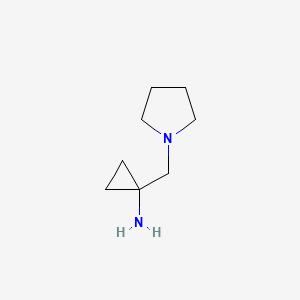

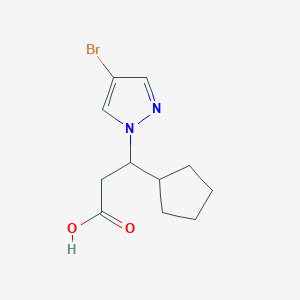
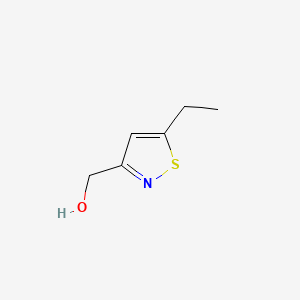
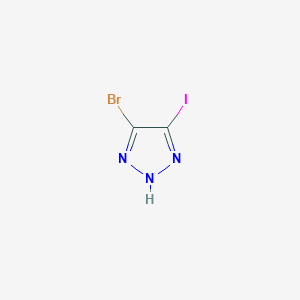
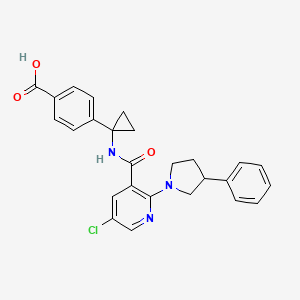
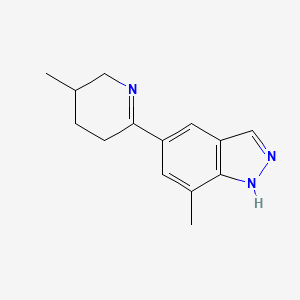
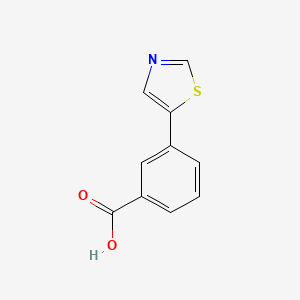
![[3-(3-Bromo-phenoxy)-5-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B13926924.png)
